7-Bromo-1,2,3,4-tetrahydroisoquinoline 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 17680-55-6
VCID: VC21073809
InChI: InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
SMILES: C1CNCC2=C1C=CC(=C2)Br
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol

7-Bromo-1,2,3,4-tetrahydroisoquinoline

CAS No.: 17680-55-6

Cat. No.: VC21073809

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,2,3,4-tetrahydroisoquinoline - 17680-55-6

Specification

CAS No. 17680-55-6
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Standard InChI Key OYODEQFZAJVROF-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CC(=C2)Br
Canonical SMILES C1CNCC2=C1C=CC(=C2)Br

Introduction

7-Bromo-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique structure derived from the isoquinoline framework. The compound features a bromine atom at the seventh position of the tetrahydroisoquinoline structure, which significantly influences its chemical properties and biological activities. Its molecular formula is C9H10BrNC_9H_{10}BrN, and it has a molecular weight of approximately 212.09 g/mol.

Synthesis and Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in pharmaceutical synthesis. It serves as a building block for various bioactive compounds and has been studied for its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions where starting materials are subjected to bromination and cyclization processes to yield the final product.

Biological Activities and Research Findings

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:

  • Neuroprotective Effects: Compounds related to tetrahydroisoquinolines have been studied for their neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases.

  • Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties that may contribute to their therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares 7-Bromo-1,2,3,4-tetrahydroisoquinoline with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
7-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 7Potential anti-cancer activity
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 6Different biological activity profile
7-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 7Known for neuroprotective effects
7-Cyano-1,2,3,4-tetrahydroisoquinolineCyano group at position 7Significant anti-cancer properties

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